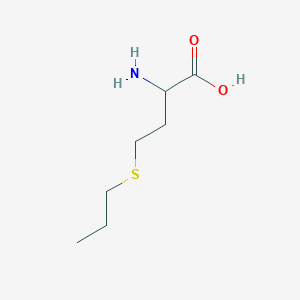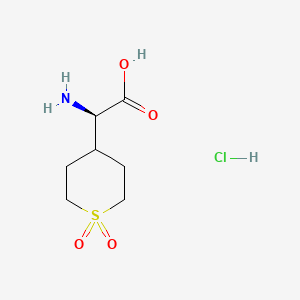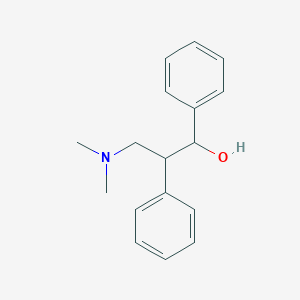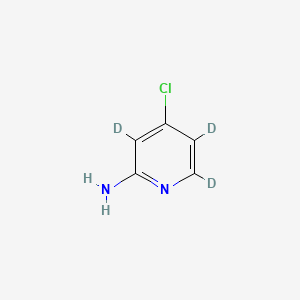
4-chloro((2)H)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro((2)H)pyridin-2-amine is an organic compound with the molecular formula C5H5ClN2. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring. This compound is a white solid and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
4-chloro((2)H)pyridin-2-amine can be synthesized from 2-pyridinecarboxylic acid. The process involves the initial preparation of 4-chloropyridine-2-carboxamide, which is then reacted with calcium hypochlorite to yield this compound . Another method involves the reaction of methyl 4-chloropicolinate hydrochloride with hydrazine hydrate, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions
4-chloro((2)H)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substituted Pyridines: Various substituted pyridines can be formed depending on the substituent introduced.
Biaryl Compounds: Coupling reactions yield biaryl compounds, which are important intermediates in pharmaceutical synthesis.
科学的研究の応用
4-chloro((2)H)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro((2)H)pyridin-2-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
4-fluoro-2-aminopyridine: Used in the synthesis of various inhibitors.
4-amino-2-chloropyridine: Another derivative with similar applications in pharmaceutical synthesis.
4-chloro-6-(trifluoromethyl)pyridin-2-amine: Used in the synthesis of agrochemicals.
Uniqueness
4-chloro((2)H)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C5H5ClN2 |
|---|---|
分子量 |
131.58 g/mol |
IUPAC名 |
4-chloro-3,5,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
InChIキー |
RQMWVVBHJMUJNZ-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(N=C(C(=C1Cl)[2H])N)[2H] |
正規SMILES |
C1=CN=C(C=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


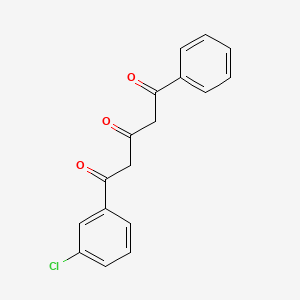
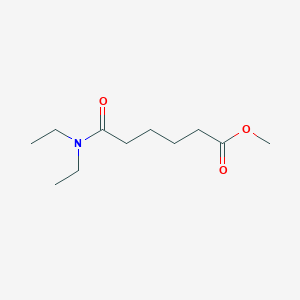
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
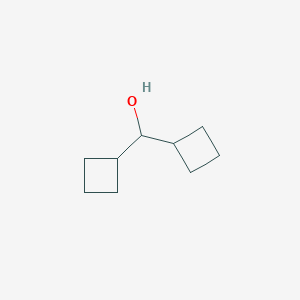
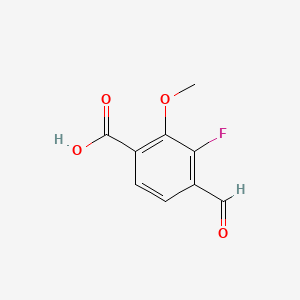
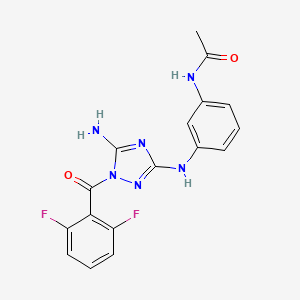
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
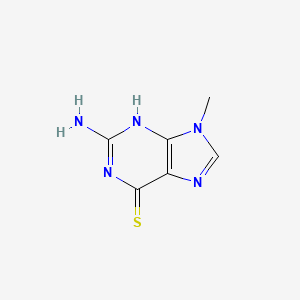
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
